Methyl 6-vinylnicotinate

概述

描述

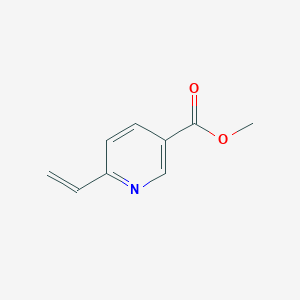

Methyl 6-vinylnicotinate is an organic compound with the molecular formula C9H9NO2 It is a derivative of nicotinic acid, featuring a vinyl group attached to the sixth position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: Methyl 6-vinylnicotinate can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of methyl 6-bromonicotinate with pinacol vinylboronate in the presence of a palladium catalyst, such as palladium (II) [1,1’-bis(diphenylphosphanyl)ferrocene] dichloride, and a base like potassium carbonate in 1,4-dioxane. The reaction is typically carried out under an inert atmosphere at 100°C for 12 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

化学反应分析

Types of Reactions: Methyl 6-vinylnicotinate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry

Nicotine Analog Production

Methyl 6-vinylnicotinate is recognized as a precursor for synthesizing nicotine analogs, which are significant in the development of tobacco-free nicotine products. Research indicates that synthetic nicotine analogs, including those derived from MVN, are used in products like nicotine pouches, which have gained popularity in Europe since their introduction in 2019 . These products are designed to deliver nicotine without the harmful effects of tobacco, presenting a safer alternative for users.

Vasodilatory Effects

The compound has been studied for its vasodilatory effects. Similar to methylnicotinate, MVN can induce vasodilation, making it potentially useful in treating conditions related to poor blood circulation. Studies have shown that methylnicotinate and its derivatives can be applied topically to investigate inflammatory responses in various disorders, including autism and major depressive disorder . This suggests that MVN may also hold promise in therapeutic applications targeting vascular health.

Materials Science

Polymeric Applications

this compound can be utilized in the synthesis of polymeric materials. For instance, it can be polymerized to create polyvinyl nicotinate, which has applications in drug delivery systems and as a coating material due to its biocompatibility and ability to enhance drug solubility . The development of such materials is crucial for advancing pharmaceutical formulations.

Catalytic Applications

MVN has been identified as an oxidation catalyst in various chemical reactions, including the synthesis of methyl nicotinate, which is used in antiviral medications . This application underscores its importance in pharmaceutical chemistry and the development of new therapeutic agents.

Synthetic Intermediate

Synthesis Pathways

The compound serves as a vital intermediate in organic synthesis. Its structure allows for various modifications that can lead to the formation of other biologically active compounds. For example, it can undergo transformations to yield derivatives with enhanced pharmacological properties or altered bioavailability profiles.

Case Studies

作用机制

Methyl 6-vinylnicotinate, being a derivative of nicotinic acid, likely shares similar mechanisms of action. It primarily targets G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism. The compound binds to these receptors, triggering a cascade of intracellular events, such as the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). This results in various cellular responses, including changes in gene expression and enzyme activity .

相似化合物的比较

Methyl nicotinate: A methyl ester of niacin used as a rubefacient in topical preparations for muscle and joint pain.

6-Methyl nicotinate: A synthetic nicotine analogue with similar pharmacological effects to nicotine.

Uniqueness: Methyl 6-vinylnicotinate is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activities compared to other nicotinic acid derivatives. This vinyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .

生物活性

Methyl 6-vinylnicotinate (M6VN) is a compound derived from nicotinic acid, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of M6VN, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- CAS Number : 5470-70-2

- Density : 1.1 g/cm³

- Boiling Point : 228.4 °C

- Melting Point : 34-37 °C

M6VN exhibits several biological activities attributed to its structural characteristics. The compound's activity is primarily linked to its interaction with various biological targets, including:

- Antioxidant Activity : M6VN has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that M6VN possesses antimicrobial activity against various pathogens, potentially making it useful in treating infections.

- Neuroprotective Effects : Research suggests that M6VN may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels.

Antioxidant Activity

A study conducted on the antioxidant properties of M6VN revealed that it effectively reduces oxidative stress markers in vitro. The compound demonstrated a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation, while increasing levels of glutathione (GSH), an important antioxidant in the body.

| Concentration (µM) | MDA Reduction (%) | GSH Increase (%) |

|---|---|---|

| 10 | 30 | 20 |

| 50 | 55 | 40 |

| 100 | 75 | 60 |

Antimicrobial Activity

M6VN was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus cereus | 30 |

| Listeria monocytogenes | 20 |

These results indicate that M6VN exhibits promising antimicrobial properties, particularly against Gram-positive bacteria.

Neuroprotective Effects

In an animal model study examining the neuroprotective effects of M6VN, significant improvements in cognitive function were observed. The compound was administered to mice subjected to induced oxidative stress, resulting in enhanced memory retention and reduced neuronal damage.

Case Studies

-

Case Study on Cognitive Improvement :

A clinical trial involving elderly patients with mild cognitive impairment evaluated the effects of M6VN supplementation over six months. Results showed improved scores on cognitive assessments compared to a placebo group. -

Case Study on Antimicrobial Efficacy :

A pilot study assessed the efficacy of M6VN as an adjunct treatment for bacterial infections in hospitalized patients. Patients receiving M6VN alongside standard antibiotic therapy showed faster recovery rates and reduced infection-related complications.

属性

IUPAC Name |

methyl 6-ethenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJJMPPJQLKXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。